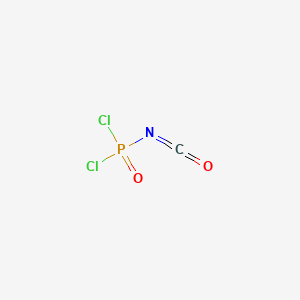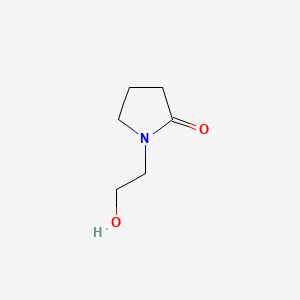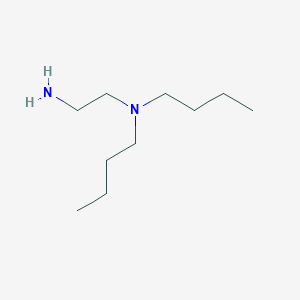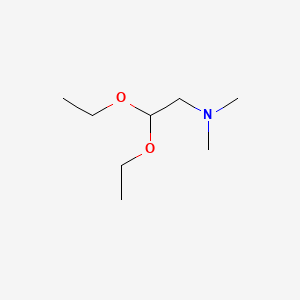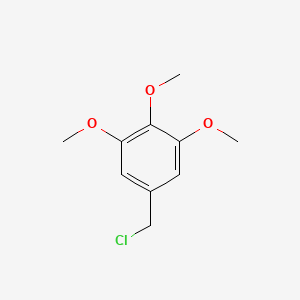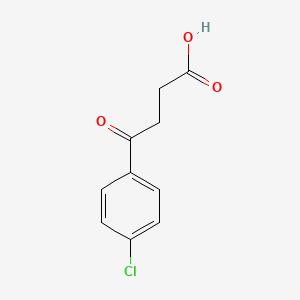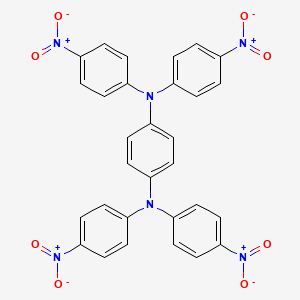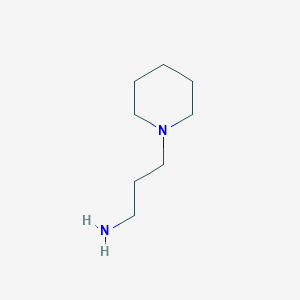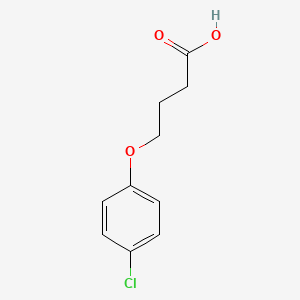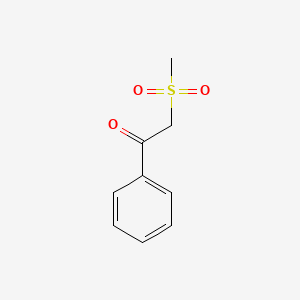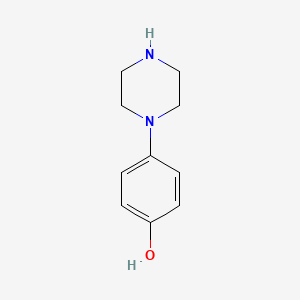
1-(4-Hydroxyphenyl)piperazine
Vue d'ensemble
Description
1-(4-Hydroxyphenyl)piperazine is a chemical compound that is part of a broader class of piperazine derivatives. Piperazines are heterocyclic organic compounds featuring a six-membered ring containing two nitrogen atoms at opposite positions in the ring. These compounds, including 1-(4-Hydroxyphenyl)piperazine, are of significant interest in medicinal chemistry due to their diverse pharmacological properties and are often used as building blocks for the synthesis of pharmaceutical agents .
Synthesis Analysis
The synthesis of piperazine derivatives can be achieved through various methods. For instance, the synthesis of 1-substituted piperazines can involve the Mannich reaction, which uses phenol derivatives, formaldehyde, and piperazine . Another method includes the reaction of ferulic acid with piperazine, followed by deacetylation to obtain the target compound . Additionally, piperazine derivatives can be synthesized from 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates in ethereal solution .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring and various substituents that influence the compound's affinity and selectivity for different receptors. For example, the introduction of a hydroxyphenyl group can significantly affect the binding properties of the molecule . The structure of these compounds is often confirmed using techniques such as nuclear magnetic resonance (NMR), mass spectrometry, and X-ray crystallography .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions depending on their substituents. For example, the presence of a hydroxy group can facilitate reactions typical of phenols, while the piperazine nitrogen atoms can participate in reactions such as alkylation or acylation . The reactivity of these compounds makes them versatile intermediates in the synthesis of pharmacologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(4-Hydroxyphenyl)piperazine derivatives are influenced by their molecular structure. These properties include solubility, melting point, and the ability to form salts and hydrates, which are important for their biological activity and formulation as pharmaceuticals . For instance, the hydrochloride salt of a piperazine derivative can have a yield of over 56.9%, indicating good crystallinity and stability .
Applications De Recherche Scientifique
1. Application in Medicinal Chemistry 1-(4-Hydroxyphenyl)piperazine is a key component in several blockbuster drugs due to its wide use in medicinal chemistry . It’s the third most common nitrogen heterocycle in drug discovery .
2. Synthesis of Piperazines 1-(4-Hydroxyphenyl)piperazine plays a crucial role in the synthesis of piperazines . Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .
3. Preparation of 1-Acetyl-4-(4-octadecyloxyphenyl)piperazine 1-Acetyl-4-(4-hydroxyphenyl)piperazine may be used in the preparation of 1-acetyl-4-(4-octadecyloxyphenyl)piperazine .
4. Synthesis of Ketoconazole 1-Acetyl-4-(4-hydroxyphenyl)piperazine may also be used in the multi-step synthesis of ketoconazole .
5. Synthesis Process A method for synthesizing 1-acetyl-4-(4-hydroxyphenyl)piperazine has been disclosed . The process involves adding alkali and acid hydride into the alcohol-water solution of 4-hydroxyphenyl piperazine dihydrobromide for reaction to obtain the product .
6. Biological and Pharmaceutical Applications Piperazine and its derivatives, including 1-(4-Hydroxyphenyl)piperazine, show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These compounds have been reported to have antidepressant, anthelmintic, anticonvulsant, antihypertensive, antibacterial, antifungal, antipsychotic, anti-inflammatory, antimalarial, and anticancer properties, or when used for the treatment of HIV .
7. Synthesis of Piperazine Derivatives Recent methods for the synthesis of piperazine derivatives have been developed . These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
8. Synthesis of 1-Ethanoyl-4-(4-hydroxyphenyl)piperazine A method for synthesizing 1-ethanoyl-4-(4-hydroxyphenyl)piperazine has been disclosed . The process involves adding alkali and acid hydride into the alcohol-water solution of 4-hydroxyphenyl piperazine dihydrobromide for reaction to obtain the product .
9. Preparation of 1-Acetyl-4-(4-octadecyloxyphenyl)piperazine 1-Acetyl-4-(4-hydroxyphenyl)piperazine may be used in the preparation of 1-acetyl-4-(4-octadecyloxyphenyl)piperazine .
10. Multi-step Synthesis of Ketoconazole 1-Acetyl-4-(4-hydroxyphenyl)piperazine may also be used in the multi-step synthesis of ketoconazole .
11. Biological and Pharmaceutical Applications Principally, piperazine derivatives are known for their broad therapeutic spectrum, including their antidepressant, anthelmintic, anticonvulsant, antihypertensive, antibacterial, antifungal, antipsychotic, anti-inflammatory, antimalarial, and anticancer properties or when used for the treatment of HIV .
12. Synthesis of Piperazine Derivatives Recent methods for the synthesis of piperazine derivatives have been developed . These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Safety And Hazards
Safety data sheets suggest that dust formation should be avoided and contact with skin, eyes, and respiratory system should be minimized . In case of contact, it is recommended to wash with plenty of soap and water . It is also recommended to use personal protective equipment and ensure adequate ventilation .
Propriétés
IUPAC Name |
4-piperazin-1-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-10-3-1-9(2-4-10)12-7-5-11-6-8-12/h1-4,11,13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEOAEVZTOQXLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80205197 | |
| Record name | p-(1-Piperazinyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80205197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxyphenyl)piperazine | |
CAS RN |
56621-48-8 | |
| Record name | 1-(4-Hydroxyphenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56621-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-(1-Piperazinyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056621488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-(1-Piperazinyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80205197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-(1-piperazinyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.791 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(1-Piperazinyl)phenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2SA24RA7S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




